molecular formula C11H7BrFNO2 B15063792 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Cat. No.: B15063792
M. Wt: 284.08 g/mol
InChI Key: LNEYGUPAPYACIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of bromine, fluorine, and methyl groups on its quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique substituents, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors followed by halogenation and carboxylation reactions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may utilize advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability. These methods aim to reduce reaction times and improve overall yield while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets . The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 7-Fluoro-4-quinolinecarboxylic acid
  • 6-Bromo-7-methylquinoline
  • 8-Fluoro-6-methylquinoline

Comparison: Compared to similar compounds, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid exhibits unique properties due to the combined presence of bromine, fluorine, and methyl groups. These substituents contribute to its enhanced reactivity and potential for diverse applications .

Properties

Molecular Formula

C11H7BrFNO2

Molecular Weight

284.08 g/mol

IUPAC Name

8-bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7BrFNO2/c1-5-8(13)4-7-6(11(15)16)2-3-14-10(7)9(5)12/h2-4H,1H3,(H,15,16)

InChI Key

LNEYGUPAPYACIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1F)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.